molecular formula C12H12O B023543 1-Phenyl-4-hexyn-3-one CAS No. 122124-41-8

1-Phenyl-4-hexyn-3-one

Cat. No.: B023543
CAS No.: 122124-41-8
M. Wt: 172.22 g/mol
InChI Key: XRHXLHINNLXPNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-4-hexyn-3-one can be synthesized from 1-phenyl-4-hexyn-3-ol . The synthesis involves the oxidation of 1-phenyl-4-hexyn-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The key is to optimize reaction conditions and scale up the process while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-hexyn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to the corresponding alcohol, 1-phenyl-4-hexyn-3-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Amines or hydrazines in the presence of an acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 1-Phenyl-4-hexyn-3-ol.

    Substitution: Imines or hydrazones.

Scientific Research Applications

1-Phenyl-4-hexyn-3-one is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Proteomics Research: The compound is used in the study of protein structures and functions.

    Medicinal Chemistry: It is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-hexyn-3-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including nucleophilic addition and substitution.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-4-pentyn-3-one: Similar structure but with a shorter carbon chain.

    1-Phenyl-4-butyn-3-one: Even shorter carbon chain compared to 1-Phenyl-4-hexyn-3-one.

    1-Phenyl-4-heptyn-3-one: Longer carbon chain compared to this compound.

Uniqueness

This compound is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of the phenyl group and the triple bond in the hexyn chain also contribute to its distinct reactivity and applications in organic synthesis and research.

Properties

IUPAC Name

1-phenylhex-4-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHXLHINNLXPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448740
Record name 1-PHENYL-4-HEXYN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122124-41-8
Record name 1-PHENYL-4-HEXYN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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